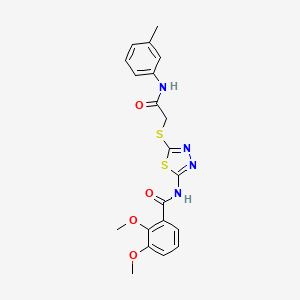

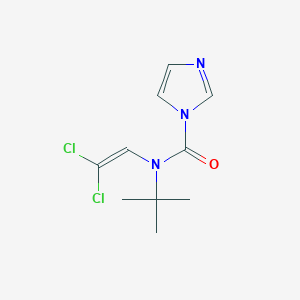

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide, also known as BTH or benzothiadiazole, is a synthetic organic compound with a molecular formula of C11H12Cl2N2O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. BTH has been extensively studied for its potential applications in the field of agriculture as a plant defense activator.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Phenanthroimidazole-based Derivatives : Synthesis of phenanthroimidazole derivatives for investigating their thermal, electrochemical, and photophysical properties. These compounds show high thermal stability and are studied using density functional theory (Skuodis et al., 2021).

Thermal Latent Catalysts for Epoxy Resins : Imidazole derivatives are used as thermal latent catalysts in polymerization reactions for epoxy resin systems, influencing the thermal latency and storage stability (Wong et al., 2007).

Chemical Conversion and Structural Analysis

Chemical Conversion in Nucleosides and Nucleotides : Studies on the chemical conversion of the carboxamide group in specific nucleosides and their applications in synthesizing derivatives like 1-deazaguanosine (Kojima et al., 2000).

Structural Characterization : Analysis of the structure and reactions of imidazole derivatives, including metalation reactions and complexation, to understand their chemical properties (Sauerbrey et al., 2011).

Applications in Medical Research

- HIV-1 Protease Inhibitor Development : Investigating imidazole-derived peptide bond replacements in HIV-1 protease inhibitors, emphasizing their potent inhibitory effects and improved pharmacokinetic properties (Abdel-Meguid et al., 1994).

Ring-Chain Isomerism Studies

- Ring-Chain Isomerism in Isoindolinones : Exploring the ring-chain isomerism of N-(tert-butyl)amides, which provides insights into their structural behavior in different states (Karlivan & Valter, 1980).

Propiedades

IUPAC Name |

N-tert-butyl-N-(2,2-dichloroethenyl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N3O/c1-10(2,3)15(6-8(11)12)9(16)14-5-4-13-7-14/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOCWGYZQULBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C=C(Cl)Cl)C(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N-(2,2-dichlorovinyl)-1H-imidazole-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(Anilinocarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2-methoxyphenyl benzoate](/img/structure/B2569849.png)

![7-[4-(2-Furoyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2569850.png)

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2569854.png)

![N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2569855.png)

![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)

![1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569858.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)